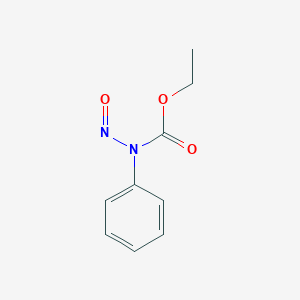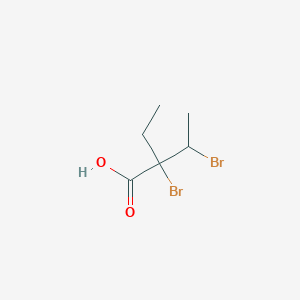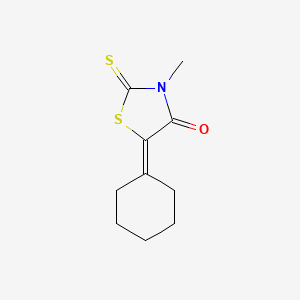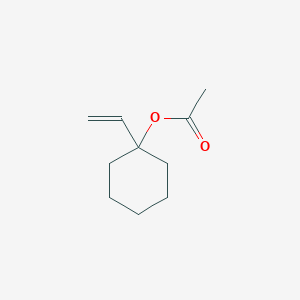
1-Ethenylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylcyclohexyl acetate is an organic compound with the molecular formula C10H14O2 It is an ester derived from the reaction between 1-ethynylcyclohexanol and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexyl acetate can be synthesized through the esterification of 1-ethynylcyclohexanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield.
Industrial Production Methods: In industrial settings, the production of 1-ethynylcyclohexyl acetate may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction engineering techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenylcyclohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 1-ethynylcyclohexanol and acetic acid.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1-Ethynylcyclohexanol and acetic acid.
Reduction: 1-Ethynylcyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-Ethenylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethynylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 1-ethynylcyclohexanol, which may exert biological effects through its interaction with enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethynylcyclohexanol: A precursor to 1-ethynylcyclohexyl acetate with similar chemical properties.
Ethyl Acetate: A common ester with similar functional groups but different structural features.
Methyl Butyrate: Another ester with comparable reactivity but distinct molecular structure.
Uniqueness: 1-Ethenylcyclohexyl acetate is unique due to its specific combination of a cyclohexyl ring and an acetate ester group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
6318-49-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1-ethenylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3H,1,4-8H2,2H3 |
Clave InChI |
TZFHYNNRLBUTKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


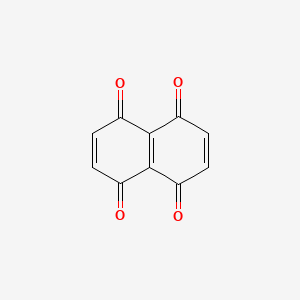
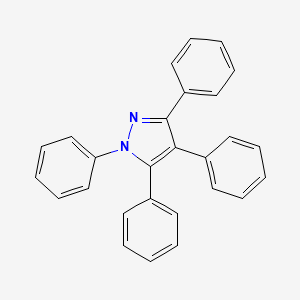


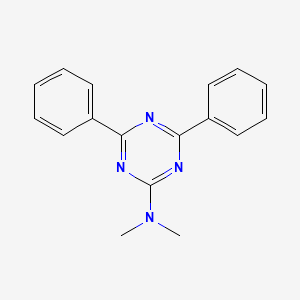
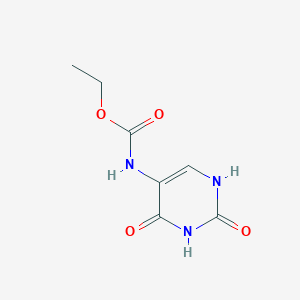
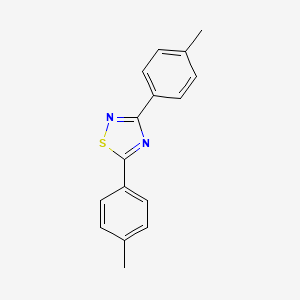
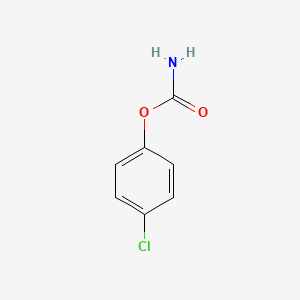
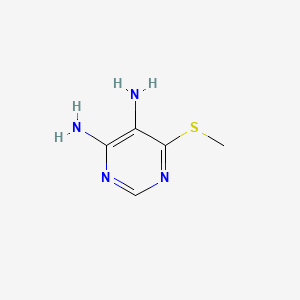
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
